2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2-ethoxy-4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Ethoxy-4-carboxyphenyl 2,4-dichlorobenzoate.
Reduction: 2-Ethoxy-4-hydroxymethylphenyl 2,4-dichlorobenzoate.
Substitution: 2-Ethoxy-4-formylphenyl 2,4-diaminobenzoate or 2-Ethoxy-4-formylphenyl 2,4-dithiobenzoate.
Scientific Research Applications
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The dichlorobenzoate moiety can interact with hydrophobic pockets in proteins, influencing their stability and activity .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-formylphenyl benzoate: Lacks the chlorine atoms, making it less reactive in substitution reactions.
2-Methoxy-4-formylphenyl 2,4-dichlorobenzoate: The methoxy group can influence the compound’s reactivity and solubility.
2-Ethoxy-4-hydroxyphenyl 2,4-dichlorobenzoate: The hydroxyl group can participate in hydrogen bonding, affecting the compound’s interactions with biomolecules.
Uniqueness
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both the formyl and dichlorobenzoate groups provides versatility in its applications in scientific research and industry .
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O4/c1-2-21-15-7-10(9-19)3-6-14(15)22-16(20)12-5-4-11(17)8-13(12)18/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIHJPBCURKXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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